molecular formula C13H18N4 B8308371 N-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-4,5-diamine

N-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-4,5-diamine

Cat. No. B8308371
M. Wt: 230.31 g/mol
InChI Key: CDLYJIDDPBFXBH-UHFFFAOYSA-N
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Patent
US08426411B2

Procedure details

To a solution of N-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-4,5-diamine (0.084 g, 0.36 mmol) in triethyl orthoformate (1 mL, 6 mmol) was added p-toluenesulfonic acid monohydrate (0.002 g, 0.011 mmol). The reaction mixture was heated at about 80° C. for about 1 h. p-Toluenesulfonic acid monohydrate (0.002 g, 0.011 mmol) was added and the reaction mixture was stirred at about 80° C. After about 1 h, p-toluenesulfonic acid monohydrate (0.002 g, 0.011 mmol) was added and the reaction mixture was stirred at about 80° C. for about 2 h. The reaction mixture was cooled to ambient temperature and concd under reduced pressure. The reaction was purified by RP-HPLC (Table 1, Method m) to give 1-cyclohexyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine (0.002 g, 2%) as a brown solid: LC/MS (Table 1, Method a) Rt=1.90 min; MS m/z 241 (M+H)+.
Quantity
0.084 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.002 g
Type
reactant
Reaction Step One
Quantity
0.002 g
Type
reactant
Reaction Step Two
Quantity
0.002 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:7][C:8]2[C:13]([NH2:14])=[CH:12][N:11]=[C:10]3[NH:15][CH:16]=[CH:17][C:9]=23)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:18](OCC)(OCC)OCC.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[CH:1]1([N:7]2[C:8]3=[C:9]4[CH:17]=[CH:16][NH:15][C:10]4=[N:11][CH:12]=[C:13]3[N:14]=[CH:18]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:2.3|

Inputs

Step One
Name
Quantity
0.084 g
Type
reactant
Smiles
C1(CCCCC1)NC1=C2C(=NC=C1N)NC=C2
Name
Quantity
1 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
0.002 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0.002 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
0.002 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at about 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at about 80° C. for about 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
The reaction was purified by RP-HPLC (Table 1, Method m)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CCCCC1)N1C=NC=2C1=C1C(=NC2)NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.002 g
YIELD: PERCENTYIELD 2%
YIELD: CALCULATEDPERCENTYIELD 2.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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